PIKfyve Inhibition Potency: Target Compound vs. Lead Analog from Shared Patent Family
In a PIKfyve biochemical inhibition assay run by Carna Biosciences using a proprietary method based on the Promega ADP-Glo Kinase assay, N-(1-benzofuran-2-carbonyl)-N-tert-butylpiperidine-1-carboxamide (reported as US20240016810, Compound TABLE 16.23) exhibits an IC50 of 5.75 × 10³ nM [1]. This represents a >1000-fold reduction in potency compared to a structurally close analog from the same patent, Compound TABLE 15.2, which achieves an IC50 of 3 nM in the identical assay format [2]. This data point establishes the compound as a weak PIKfyve binder, positioning it for use as a negative control or a tool compound for studying low-affinity interactions.
| Evidence Dimension | PIKfyve biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 5,750 nM |
| Comparator Or Baseline | US20240016810 Compound TABLE 15.2: IC50 = 3 nM |
| Quantified Difference | Target compound is ~1,917-fold less potent than the comparator |
| Conditions | Carna Biosciences PIKfyve biochemical assay (proprietary, based on Promega ADP-Glo Kinase assay). Data curated in BindingDB (BDBM645410 and BDBM645377). |
Why This Matters
This quantitative comparison defines the compound's functional niche as a low-potency probe, enabling researchers to either avoid it for high-sensitivity applications or intentionally select it for experiments requiring weak PIKfyve engagement.
- [1] BindingDB. BDBM645410: PIKfyve Inhibition Data for US20240016810, Compound TABLE 16.23. IC50 = 5.75E+3 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM645377: PIKfyve Inhibition Data for US20240016810, Compound TABLE 15.2. IC50 = 3 nM. Accessed 2026. View Source
